Product packaging for 2-Benzamidobutanoic acid(Cat. No.:CAS No. 4385-97-1)

2-Benzamidobutanoic acid

Cat. No.: B3052701
CAS No.: 4385-97-1
M. Wt: 207.23 g/mol
InChI Key: OACIMSFRSUBGQU-UHFFFAOYSA-N
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Description

Contextual Placement within N-Acylated α-Amino Acid Derivatives

2-Benzamidobutanoic acid, also known as N-Benzoyl-α-aminobutyric acid, belongs to the broader class of N-acylated α-amino acids. This classification is defined by the presence of an acyl group, in this case, a benzoyl group derived from benzoic acid, attached to the nitrogen atom of an α-amino acid, which is α-aminobutyric acid. The fundamental structure of these derivatives involves an amide linkage formed between the carboxyl group of the acyl donor and the amino group of the amino acid.

The introduction of the acyl group significantly modifies the physicochemical properties of the parent amino acid. This alteration can influence factors such as lipophilicity, steric hindrance, and the potential for hydrogen bonding, thereby impacting the molecule's reactivity and biological interactions. The N-benzoyl moiety, with its aromatic ring, introduces a degree of rigidity and potential for π-π stacking interactions, which can be a crucial feature in its molecular recognition and applications. The synthesis of N-benzoyl amino esters and N-benzoyl amino acids from commercially available amino acids has been a subject of research, highlighting the accessibility of this class of compounds. scielo.org.mx

Historical Perspective and Initial Discoveries

The history of N-acylated amino acids dates back to early studies in biochemistry and organic synthesis. The occurrence of N-acylated amino acids in biological systems has been recognized for a considerable time. frontiersin.org Early examples include the identification of N-isovaleroylglycine in patients with isovaleric acidemia and N-acetylglutamate as an allosteric activator. frontiersin.org While the initial focus was on short-chain N-acyl amino acids, interest in derivatives with longer acyl chains, often termed lipo-amino acids, grew with discoveries of their biological importance. frontiersin.org

The synthesis of N-benzoyl amino acids, in general, can be achieved through methods like the reaction of an amino acid with benzoic anhydride (B1165640) in acetic acid. scielo.org.mx Specific historical details regarding the first synthesis or discovery of this compound are not prominently documented in readily available literature, suggesting it may have been synthesized as part of broader studies on N-acylated amino acids rather than as a specific, targeted discovery. The general methods for creating N-acyl amino acids, such as the reaction of an amino acid with an acyl chloride or anhydride, have been known for a significant period, and it is likely that this compound was first prepared using one of these established procedures.

Significance in Modern Synthetic Organic Chemistry and Chemical Biology

The significance of N-acylated α-amino acids, including this compound, in modern chemical science is multifaceted. In synthetic organic chemistry, these compounds serve as versatile building blocks and intermediates. The presence of both a carboxylic acid and an amide functional group allows for a wide range of chemical transformations. They can be utilized in peptide synthesis, where the N-acyl group can act as a protecting group for the amine functionality. libretexts.org The modification of the N-terminus of peptides with acyl groups is a common strategy to enhance their stability and biological activity.

In the domain of chemical biology, N-acylated amino acids are explored for their potential as bioactive molecules. For instance, various N-benzoyl amino acid derivatives have been synthesized and evaluated for their biological activities, including antifungal and DNA methylation inhibitory properties. scielo.org.mxnih.gov The structural similarity of N-acylated amino acids to endogenous signaling molecules has also spurred research into their roles in various physiological processes. nih.gov While specific research on the direct applications of this compound in chemical biology is not extensively reported, its structural motifs suggest potential for investigation in areas such as enzyme inhibition or as a molecular probe. The synthesis of novel N-acyl-α-amino ketones and 1,3-oxazole derivatives from N-acylated amino acids further underscores their utility as starting materials for generating libraries of potentially bioactive compounds. nih.gov

Scope and Objectives of the Research Outline

The primary objective of this article is to present a focused and detailed account of this compound based on the existing scientific literature. The scope is strictly limited to the topics outlined: its classification within N-acylated α-amino acid derivatives, its historical background, and its importance in synthetic organic chemistry and chemical biology. This review will not extend to topics outside this defined framework, such as dosage, administration, or adverse effects, to maintain a purely chemical and academic focus. The information presented is collated from various scientific sources to ensure a professional and authoritative tone.

Data Tables

Due to the limited availability of specific experimental data for this compound in the searched literature, the following tables provide representative data for structurally related compounds to offer a comparative context.

Table 1: Physicochemical Properties of Related Amino Acid Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3
2-Aminobutanoic acidC4H9NO2103.12-2.5
2-Benzylbutanoic acidC11H14O2178.232.6
2-Benzamido-3-methylbutanoic acidC12H15NO3221.25Not Available
2-Benzamido-4-mercaptobutanoic acidC11H13NO3S239.291.5

Data sourced from PubChem and ChemicalBook. The properties listed are for comparative purposes and may not be representative of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B3052701 2-Benzamidobutanoic acid CAS No. 4385-97-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzamidobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-9(11(14)15)12-10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACIMSFRSUBGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4385-97-1, 5468-52-0
Record name NSC173194
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC11758
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Nomenclature and Structural Variants of Benzamidobutanoic Acids

IUPAC Nomenclature and Common Synonyms for 2-Benzamidobutanoic Acid

The systematically assigned International Union of Pure and Applied Chemistry (IUPAC) name for the chemical compound with the structure where a benzamido group is attached to the second carbon of a butanoic acid chain is This compound . uiuc.eduyoutube.comyoutube.com This name is derived following the established rules of organic chemistry nomenclature. The parent chain is the four-carbon carboxylic acid, butanoic acid. The carbon of the carboxyl group (-COOH) is designated as position 1. Consequently, the carbon atom to which the benzamido group (-NHC(=O)C6H5) is attached is position 2.

While "this compound" is the formal IUPAC designation, other synonyms may be encountered in various chemical literature and databases. These can include variations in naming conventions or older, less standardized terms. It is important to recognize these synonyms to ensure comprehensive identification of the compound.

Nomenclature Type Name
IUPAC NameThis compound
Common SynonymN-Benzoyl-α-aminobutyric acid
Common SynonymBenzoyl-DL-2-aminobutanoic acid

Regioisomeric and Constitutional Isomers (e.g., 4-Benzamidobutanoic Acid)

Regioisomers and constitutional isomers are compounds that share the same molecular formula but differ in the connectivity of their atoms. youtube.com In the context of benzamidobutanoic acid, these isomers arise from the different possible attachment points of the benzamido group along the butanoic acid backbone.

The primary regioisomers of benzamidobutanoiac acid are:

3-Benzamidobutanoic acid: In this isomer, the benzamido group is attached to the third carbon of the butanoic acid chain.

4-Benzamidobutanoic acid: Here, the benzamido group is located on the fourth carbon of the butanoic acid chain. The synthesis of 4-aminobutyric acid, a related compound, can be achieved through methods like the alkaline hydrolysis of α-pyrrolidone. google.com A similar approach could potentially be adapted for the synthesis of 4-benzamidobutanoic acid. Another patented method describes the synthesis of 4-amino-2,4-dioxobutanoic acid, highlighting the chemical manipulations possible at the fourth position of a butanoic acid derivative. google.com

These isomers, while having the same types and numbers of atoms as this compound, exhibit different chemical and physical properties due to their distinct structural arrangements. The position of the benzamido group influences factors such as steric hindrance, electronic effects, and the potential for intramolecular interactions, leading to unique characteristics for each isomer.

Isomer Position of Benzamido Group
This compoundCarbon 2
3-Benzamidobutanoic acidCarbon 3
4-Benzamidobutanoic acidCarbon 4

Stereochemical Configurations and Chiral Forms (Enantiomers and Diastereomers)

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. wikipedia.org The presence of a chiral center in this compound gives rise to stereoisomerism.

Enantiomers:

The second carbon atom of this compound is a chiral center because it is bonded to four different groups: a hydrogen atom, a carboxyl group, an ethyl group, and a benzamido group. khanacademy.org This chirality means that this compound can exist as a pair of non-superimposable mirror images called enantiomers. savemyexams.comwikipedia.orgyoutube.com These are designated as (R)-2-benzamidobutanoic acid and (S)-2-benzamidobutanoic acid based on the Cahn-Ingold-Prelog priority rules. Enantiomers have identical physical properties (e.g., melting point, boiling point) but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. nih.gov A mixture containing equal amounts of both enantiomers is called a racemic mixture and is optically inactive. nih.gov

Enantiomer Configuration at C2
(R)-2-Benzamidobutanoic acidR
(S)-2-Benzamidobutanoic acidS

Diastereomers:

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.orgyoutube.comlibretexts.org Diastereomers can arise when a molecule has two or more chiral centers. For a molecule with 'n' chiral centers, a maximum of 2^n stereoisomers can exist. libretexts.orglumenlearning.com

Classical Synthetic Pathways

Classical methods for the synthesis of this compound and its analogues have traditionally relied on robust and well-established chemical transformations. These pathways, while sometimes lacking in stereocontrol, provide a reliable foundation for accessing these important molecules.

N-Acylation Reactions of Aminobutanoic Acid Derivatives

The most direct and widely practiced method for the synthesis of this compound is the N-acylation of 2-aminobutanoic acid or its derivatives. This reaction involves the formation of an amide bond between the amino group of the aminobutanoic acid and a benzoyl group donor.

A common approach is the Schotten-Baumann reaction, where 2-aminobutanoic acid is treated with benzoyl chloride in the presence of a base, such as sodium hydroxide (B78521) or sodium bicarbonate, in an aqueous medium. nih.gov The base neutralizes the hydrochloric acid byproduct and facilitates the reaction. The pH of the reaction mixture is typically maintained above 8.5 to ensure the amino group is sufficiently nucleophilic. nih.gov

Alternatively, benzoic anhydride (B1165640) can be employed as the acylating agent. nih.gov This method often proceeds under milder conditions and can be advantageous when the starting material is sensitive to the harsh conditions of the Schotten-Baumann reaction. The reaction is typically carried out in a suitable solvent, sometimes with the addition of a base to drive the reaction to completion. nih.gov

Peptide coupling reagents are also frequently utilized for the N-benzoylation of 2-aminobutanoic acid esters. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can efficiently mediate the coupling between a benzoic acid derivative and an amino ester. nih.govresearchgate.net This method is particularly useful in solid-phase synthesis and for the preparation of more complex analogues.

A green and efficient alternative involves the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst for the benzoylation of amino acids with substituted benzoyl chlorides. This method aims to control the exothermic nature of the reaction and improve yields, offering a more environmentally friendly approach. researchgate.net

Table 1: Comparison of N-Acylation Methods for 2-Aminobutanoic Acid Derivatives

Acylating AgentTypical Reagents and ConditionsAdvantagesDisadvantages
Benzoyl Chloride2-Aminobutanoic acid, NaOH, WaterHigh yield, well-establishedHarsh conditions, potential for side reactions
Benzoic Anhydride2-Aminobutanoic acid, Acetic acidMilder conditions, good for sensitive substratesAnhydride may be less reactive than acid chloride
Benzoic Acid2-Aminobutanoic acid methyl ester, EDAC, DMAP, CH2Cl2High efficiency, suitable for esters and complex moleculesCost of coupling reagents
Substituted Benzoyl Chloride2-Aminobutanoic acid, PEG-400Green and recyclable catalyst, controlled reactionMay require optimization for specific substrates

Multicomponent Reactions Incorporating Benzoyl and Butanoic Acid Moieties

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like this compound analogues in a single step from three or more starting materials. uni-frankfurt.de Two prominent MCRs applicable to this synthesis are the Ugi and Passerini reactions.

The Ugi four-component reaction (Ugi-4CR) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide. To synthesize a this compound derivative, one could envision a reaction between butanal, an ammonia (B1221849) source (as the amine component), benzoic acid, and a suitable isocyanide. The resulting Ugi product would be an N-acyl-α-amino acid amide, which could then be hydrolyzed to the desired this compound. nih.gov The versatility of the Ugi reaction allows for the rapid generation of diverse libraries of N-acyl amino acid derivatives by varying the starting components. researchgate.netnih.gov

The Passerini three-component reaction (Passerini-3CR) combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.org For the synthesis of a precursor to this compound, butanal, benzoic acid, and an isocyanide could be reacted. The resulting α-benzoyloxy carboxamide can then be further transformed. A "Passerini reaction-amine deprotection-acyl migration" (PADAM) strategy has been developed to prepare β-acylamino-α-hydroxyamides, which highlights the synthetic utility of the Passerini adducts. nih.gov

These MCRs provide a convergent and efficient route to complex amino acid derivatives, minimizing purification steps and waste generation compared to traditional linear syntheses.

Asymmetric Synthesis Approaches

The biological activity of α-amino acids is highly dependent on their stereochemistry. Therefore, the development of asymmetric methods to synthesize enantiomerically pure this compound is of paramount importance.

Chiral Pool Strategies (e.g., utilizing L-Valine derivatives as starting materials)

Chiral pool synthesis leverages readily available and enantiomerically pure natural products as starting materials. L-amino acids, such as L-valine, are excellent candidates for this strategy. While L-valine (2-amino-3-methylbutanoic acid) has a different side chain than 2-aminobutanoic acid, the general principles of using a chiral amino acid to induce stereochemistry can be applied. For instance, a chiral auxiliary derived from an amino acid can be used to control the stereoselective alkylation of a glycine (B1666218) enolate equivalent. researchgate.net

A more direct, albeit synthetically challenging, approach would involve the modification of the side chain of a suitable chiral starting material. For example, a derivative of L-glutamic acid could potentially be transformed into the desired butanoic acid derivative while retaining the stereocenter.

A common strategy involves the use of chiral auxiliaries derived from amino acids. For example, a chiral auxiliary can be attached to glycine to form a Schiff base complex, often with a metal ion like Ni(II). This complex can then be alkylated with an ethyl halide. The chiral auxiliary directs the approach of the electrophile, leading to a high diastereomeric excess. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched 2-aminobutanoic acid, which can then be N-benzoylated. nih.gov

Enantioselective Catalysis in Construction of Chiral Centers

Enantioselective catalysis offers a more efficient and atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.

In recent years, chiral Brønsted acids have emerged as powerful catalysts for a variety of enantioselective transformations. beilstein-journals.org These catalysts, particularly chiral phosphoric acids (CPAs) and their derivatives, can activate substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction. chemrxiv.org

For the synthesis of this compound analogues, a chiral Brønsted acid could catalyze the enantioselective addition of a nucleophile to an imine derived from butanal and a benzamide (B126) equivalent. The catalyst would protonate the imine, forming a chiral ion pair and guiding the nucleophile to attack one face of the imine preferentially. rsc.org This approach has been successfully applied to the synthesis of various chiral amines and their derivatives.

Another potential strategy involves the asymmetric dearomatization of phenol- or indole-tethered substrates catalyzed by a chiral Brønsted acid, which could be adapted to construct the chiral center. nih.gov While direct application to this compound synthesis is not yet reported, the principles of using these powerful catalysts to control stereochemistry are highly relevant.

The development of new and more effective chiral Brønsted acids, such as confined imidodiphosphorimidates (IDPis), continues to expand the scope of these catalysts for the synthesis of complex chiral molecules, including non-proteinogenic amino acids. mpg.de

Table 2: Key Chiral Catalysts and Auxiliaries in Asymmetric Synthesis

ApproachCatalyst/Auxiliary TypeGeneral MechanismRelevance to this compound
Chiral PoolL-Amino Acid Derivatives (e.g., L-Valine)Use of a readily available chiral starting material to introduce stereochemistry.Can be used to synthesize chiral auxiliaries for stereoselective alkylations.
Chiral Auxiliary(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (BPB)Forms a chiral Schiff base complex (e.g., with Ni(II)) that directs alkylation.Stereoselective synthesis of 2-aminobutanoic acid followed by N-benzoylation.
Enantioselective CatalysisChiral Phosphoric Acids (CPAs)Activates imines or other electrophiles through hydrogen bonding to create a chiral environment.Potential for direct enantioselective synthesis of this compound analogues from achiral precursors.

Advanced Synthetic Methodologies for 2 Benzamidobutanoic Acid and Its Analogues

Advanced Synthetic Methodologies

Organocatalytic transformations have emerged as a powerful tool for the asymmetric synthesis of α-amino acids and their derivatives, offering an alternative to metal-based catalysts. These methods often rely on the use of small organic molecules to catalyze reactions with high enantioselectivity.

A prominent organocatalytic approach for the synthesis of α-amino acid precursors is the asymmetric Strecker reaction. sioc-journal.cnmdpi.com This reaction involves the addition of a cyanide source to an imine, generating an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid. mdpi.com Various chiral organocatalysts, such as thiourea (B124793) derivatives and guanidines, have been developed to control the stereochemistry of the cyanide addition. sioc-journal.cn For instance, a recyclable chiral amide-based organocatalyst has been shown to be effective in the asymmetric Strecker reaction of N-benzhydrylimines, yielding α-aminonitriles with high enantiomeric excess (up to 99% ee) and in high yields (up to 95%). acs.org The use of α-amido sulfones as imine precursors in organocatalytic Strecker reactions has also been reported, providing access to optically enriched α-aminonitriles. nih.gov

Another significant organocatalytic strategy is the aza-Henry (or nitro-Mannich) reaction, which involves the enantioselective addition of nitromethane (B149229) to imines. rsc.org The resulting nitro-amino compounds can be converted to α-amino acids through subsequent transformations. Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base site, are often employed to activate both the imine and the nucleophile, leading to high stereocontrol. rsc.org

The table below summarizes key findings in organocatalytic transformations relevant to the synthesis of α-amino acid derivatives.

Reaction TypeCatalyst TypeSubstrate ExampleKey FeaturesReference
Asymmetric StreckerChiral AmideN-benzhydrylimineHigh yield (95%), excellent enantioselectivity (up to 99% ee), recyclable catalyst. acs.org acs.org
Asymmetric StreckerChiral Oligoethylene Glycolα-amido sulfoneScalable, uses KCN as cyanide source, robust catalyst. nih.gov nih.gov
Aza-HenryBifunctional ThioureaN-Boc-imineAccess to optically active α-amino acid derivatives. rsc.org rsc.org

Transition metal catalysis provides highly efficient and selective routes to chiral α-amino acids and their derivatives. Asymmetric hydrogenation and hydroamination are particularly noteworthy methods.

Asymmetric hydrogenation of prochiral enamides or α,β-unsaturated carboxylic acids is a widely used industrial method for producing enantiomerically pure α-amino acids. researchgate.net Chiral transition metal complexes, typically based on rhodium, ruthenium, or iridium, with chiral phosphine (B1218219) ligands, are employed to achieve high enantioselectivity. ajchem-b.com For example, rhodium catalysts bearing chiral phosphorus ligands like DuPhos have been successfully used in the hydrogenation of α-acetamidocinnamate derivatives. ajchem-b.com Similarly, ruthenium catalysts with chiral diamine ligands are effective for the reduction of aromatic ketones, a related transformation. ajchem-b.com The development of first-row transition metal catalysts, such as those based on cobalt and nickel, is also a growing area of research, offering more sustainable and cost-effective alternatives to precious metal catalysts. researchgate.netrsc.org

Asymmetric hydroamination involves the direct addition of an amine N-H bond across a carbon-carbon double or triple bond. While less common for the direct synthesis of 2-benzamidobutanoic acid, intramolecular versions of this reaction are well-established for creating nitrogen-containing heterocycles. acs.org Recent advances have also focused on the coupling of α-aminoalkyl fragments using transition metals. For instance, nickel-catalyzed coupling reactions of α-phthalimido alkyl chlorides with alkylzinc nucleophiles have been developed to form chiral dialkyl amine derivatives. acs.org

The following table highlights significant research in transition metal-catalyzed asymmetric synthesis of α-amino acid precursors.

Reaction TypeMetal/Ligand SystemSubstrate ExampleKey FeaturesReference
Asymmetric HydrogenationRhodium/Chiral Phosphineα-acetamidocinnamateHigh enantioselectivity and catalytic efficiency. ajchem-b.com ajchem-b.com
Asymmetric HydrogenationRuthenium/Chiral DiamineAromatic KetoneHighly stereoselective reduction. ajchem-b.com ajchem-b.com
Asymmetric α-BenzylationPalladium/Chiral AldehydeN-unprotected amino acidHigh yields and enantioselectivities for α-benzyl amino acids. nih.gov nih.gov
Asymmetric CouplingNickel/Chiral Diamineα-phthalimido alkyl chlorideBroad scope and functional group tolerance. acs.org acs.org

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is widely employed in the synthesis of α-amino acids.

A classic example is the use of chiral oxazolidinones, as developed by Evans, to control the alkylation of enolates. wikipedia.org In the context of amino acid synthesis, a chiral glycine (B1666218) equivalent can be alkylated with high diastereoselectivity, followed by removal of the auxiliary to afford the desired α-amino acid. blogspot.com Pseudoephedrine can also serve as a chiral auxiliary, where it forms an amide with a carboxylic acid, and subsequent deprotonation and reaction with an electrophile occur with high facial selectivity. wikipedia.orgmanchester.ac.uk

The Strecker synthesis can also be performed diastereoselectively by using a chiral amine as an auxiliary. For example, (R)-phenylglycinol has been used as a chiral auxiliary in the Strecker reaction, leading to high diastereoselectivity. rsc.orgias.ac.inoup.com Similarly, (R)-phenylglycine amide has been employed as a chiral auxiliary in a Strecker reaction that benefits from a crystallization-induced asymmetric transformation, allowing for the isolation of a single diastereomer in high yield and diastereomeric purity. nih.govrug.nl

The Schöllkopf asymmetric synthesis is another notable method that utilizes a chiral auxiliary derived from the amino acid valine to create a "chiral glycine equivalent." blogspot.com Deprotonation and subsequent reaction with an electrophile proceed with high stereocontrol due to steric hindrance from the auxiliary. blogspot.com

Key examples of auxiliary-controlled diastereoselective syntheses are presented in the table below.

AuxiliaryReaction TypeKey FeaturesReference
Chiral OxazolidinoneAsymmetric AlkylationEstablishes two contiguous stereocenters in aldol (B89426) reactions. wikipedia.org wikipedia.org
(R)-PhenylglycinolDiastereoselective StreckerHigh diastereoselectivity and easy removal of the auxiliary. rsc.orgias.ac.inoup.com rsc.orgias.ac.in
(R)-Phenylglycine AmideDiastereoselective Strecker with CIATHigh yield (76-93%) and diastereomeric ratio (>99/1). nih.govrug.nl nih.govrug.nl
PseudoephedrineAsymmetric α-ArylationControls stereochemistry of amino acid enolate arylation. manchester.ac.uk manchester.ac.uk

Resolution is the process of separating a racemic mixture into its individual enantiomers. pbworks.com This is a crucial step when an asymmetric synthesis is not feasible or does not provide sufficient enantiopurity.

Chromatographic resolution is a common technique that employs a chiral stationary phase (CSP) or a chiral mobile phase additive. tandfonline.com For N-acyl-α-amino acids, CSPs based on derivatives of amino acids, such as (S)-leucine, have been shown to be effective for their separation as anilide derivatives via liquid chromatography. nih.gov The separation mechanism often involves a combination of π-π interactions and hydrogen bonding between the CSP and the analytes. nih.gov High-performance liquid chromatography (HPLC) is a powerful tool for both analytical and preparative-scale resolution of N-acyl amino acids and other chiral compounds. researchgate.netnih.gov

Crystallization-based methods are also widely used for the resolution of racemic amino acids. pharmaguideline.com One approach involves the formation of diastereomeric salts by reacting the racemic acid with a chiral base (or a racemic base with a chiral acid). libretexts.org These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. pbworks.comlibretexts.org After separation, the pure enantiomers are regenerated. pharmaguideline.com

Another powerful technique is crystallization-induced asymmetric transformation (CIAT). nih.govut.ac.ir This method combines the resolution of a racemate with the in situ racemization of the undesired enantiomer in solution. nih.gov This allows for the theoretical conversion of the entire racemic mixture into the desired enantiomer, achieving yields greater than the 50% limit of classical resolution. nih.govut.ac.ir This has been successfully applied to the synthesis of various optically active amino acids. nih.gov Preferential crystallization is another method where seeding a saturated racemic solution with a crystal of the desired enantiomer can induce its selective crystallization. rsc.org

The table below summarizes different resolution techniques applicable to α-amino acids.

MethodPrincipleKey FeaturesReference
Chiral HPLCSeparation on a chiral stationary phase.Effective for analytical and preparative separation of N-acyl-α-amino acids. nih.govacs.org nih.govacs.org
Diastereomeric Salt FormationFormation of separable diastereomeric salts with a chiral resolving agent.A classical and widely used method for resolution. pbworks.comlibretexts.org pbworks.comlibretexts.org
Crystallization-Induced Asymmetric Transformation (CIAT)In situ racemization of the unwanted enantiomer coupled with crystallization of the desired one.Can theoretically achieve a 100% yield of the desired enantiomer. nih.govut.ac.ir nih.govut.ac.ir
Preferential CrystallizationSeeding a racemic solution to induce crystallization of one enantiomer.A simple and cost-effective method suitable for scale-up. rsc.org rsc.org

The development of sustainable synthetic methods for amino acids is of growing importance, driven by the principles of green chemistry. These strategies aim to reduce environmental impact by using renewable resources, minimizing waste, and employing milder reaction conditions.

One approach involves the use of biomass as a renewable feedstock for amino acid synthesis. rsc.org Biomass-derived platform chemicals can be catalytically converted into amino acids, offering a more sustainable alternative to traditional petroleum-based starting materials. rsc.org For example, the synthesis of glycine and alanine (B10760859) has been demonstrated from a gas mixture of N₂, CO₂, CH₄, and H₂O under mild conditions using a photocatalyst. rsc.org

The use of CO₂ as a C1 building block is another promising avenue for sustainable amino acid synthesis. chemrxiv.org Electrochemical and photochemical methods are being explored to activate CO₂ for the synthesis of β- and γ-amino acids. chemrxiv.org

In the context of industrial production, fermentation is a well-established and sustainable method for producing many amino acids. nih.gov Advances in systems biology, metabolic engineering, and synthetic biology are continuously improving the efficiency and sustainability of fermentation processes. nih.goveuropa.eu This includes the use of sustainable carbon sources like glycerol (B35011) or cellulosic biomass instead of food-grade sugars. nih.gov

Catalytic methods are also being developed with a focus on sustainability. This includes the use of earth-abundant metal catalysts (e.g., iron, cobalt, nickel) as alternatives to precious metals (e.g., rhodium, palladium, ruthenium) in asymmetric catalysis. rsc.org The development of bio-based platforms using engineered microorganisms like Escherichia coli also presents a highly sustainable and cost-effective route for the production of amino acids like serine and cysteine. europa.eu

The following table outlines some novel and sustainable strategies for amino acid synthesis.

StrategyPrincipleKey FeaturesReference
Biomass ConversionCatalytic conversion of biomass-derived feedstocks.Utilizes renewable resources, reducing reliance on fossil fuels. rsc.org rsc.org
CO₂ UtilizationUsing CO₂ as a C1 building block.Provides a sustainable alternative for producing β- and γ-amino acids. chemrxiv.org chemrxiv.org
Advanced FermentationEngineered microorganisms for amino acid production.Uses sustainable carbon sources and reduces environmental impact. nih.goveuropa.eu nih.goveuropa.eu
Earth-Abundant Metal CatalysisReplacing precious metals with more common and less toxic metals.Offers a more cost-effective and environmentally friendly approach to catalysis. rsc.org rsc.org
Direct N₂ and CO₂ FixationPhotocatalytic synthesis from N₂, CO₂, CH₄, and H₂O.Mimics natural photosynthetic processes for amino acid synthesis. rsc.org rsc.org

Chemical Reactivity and Derivatization Strategies of 2 Benzamidobutanoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a key site for transformations, enabling the formation of esters and amides, as well as reduction and decarboxylation reactions.

Esterification and Amide Bond Formation

The carboxylic acid moiety of 2-benzamidobutanoic acid can readily undergo esterification. This reaction typically involves heating the acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. ausetute.com.au This process, known as Fischer esterification, is a reversible reaction. libretexts.orgchemistrysteps.com To favor the formation of the ester, reaction conditions can be manipulated, for instance, by using an excess of the alcohol or by removing water as it is formed. libretexts.org For example, the esterification of 4-benzamidobutanoic acid with octadecanol is facilitated by an acid catalyst or coupling agents. vulcanchem.com

Similarly, the carboxylic acid can be converted into amides. wikipedia.org A common method involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. transformationtutoring.com This is typically achieved by reacting the carboxylic acid with a reagent like thionyl chloride (SOCl₂). youtube.com The resulting acyl chloride is then reacted with an amine to form the desired amide. transformationtutoring.comlibretexts.org Alternatively, direct condensation of the carboxylic acid with an amine can be achieved using coupling agents that facilitate the removal of water. researchgate.net The formation of amides from carboxylic acids can also proceed by first forming an ammonium (B1175870) salt, which upon heating, dehydrates to yield the amide. libretexts.org

ReactantReagent(s)Product TypeReference
This compoundAlcohol, Acid CatalystEster ausetute.com.aulibretexts.org
This compound1. SOCl₂ 2. AmineAmide transformationtutoring.comyoutube.com
This compoundAmine, Coupling AgentAmide researchgate.net
This compoundAmmonium Carbonate, HeatAmide libretexts.org

Reduction and Decarboxylation Reactions

The carboxylic acid group can be reduced to a primary alcohol. savemyexams.com A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not strong enough. savemyexams.comlibretexts.org The reaction proceeds via an aldehyde intermediate, which is further reduced in situ to the alcohol. libretexts.org Diborane (B₂H₆) is another reagent that can effectively reduce carboxylic acids to 1º-alcohols. msu.edu

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that carboxylic acids can undergo, often under heating. orgoreview.comlibretexts.org For simple carboxylic acids, this process can be challenging. chemistrysteps.com However, the presence of a carbonyl group at the β-position significantly facilitates decarboxylation. chemistrysteps.com While this compound itself does not have a β-keto group, this type of reaction is a key consideration in the chemistry of related compounds. chemistrysteps.com Decarboxylation can also be achieved by heating the sodium salt of a carboxylic acid with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). libretexts.org

ReactionReagent(s)Product TypeReference
ReductionLithium Aluminum Hydride (LiAlH₄)Primary Alcohol savemyexams.comlibretexts.org
ReductionDiborane (B₂H₆)Primary Alcohol msu.edu
DecarboxylationHeat, Soda LimeAlkane libretexts.org

Reactivity of the Amide Linkage

The amide bond in this compound is a stable functional group but can be cleaved under specific conditions.

Hydrolytic Stability and Modifications

Amide bonds are generally resistant to hydrolysis under neutral conditions. masterorganicchemistry.com However, they can be cleaved by heating with aqueous acid or base. masterorganicchemistry.comlibretexts.org Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com This process ultimately yields benzoic acid and 2-aminobutanoic acid. vulcanchem.com Basic hydrolysis, on the other hand, gives a salt of the carboxylic acid and an amine. libretexts.org The stability of the amide bond is crucial for its role in the structure of peptides and proteins. masterorganicchemistry.com

Transformations Involving the Butanoic Acid Aliphatic Chain

The aliphatic chain of this compound can also be a site for chemical reactions, although it is generally less reactive than the carboxylic acid or the aromatic ring. Reactions can be designed to introduce further functionality or to modify the chain length. For instance, long-chain amino acids like 4-benzamidobutanoic acid have been shown to react with various substrates, demonstrating the utility of the aliphatic chain in more complex syntheses. researchgate.net

Reactions at the Benzamido Aromatic Ring (e.g., Electrophilic Aromatic Substitution, Friedel-Crafts Acylation)

The benzene (B151609) ring of the benzamido group is susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comlibretexts.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. uomustansiriyah.edu.iq

The amide group (-NHCOR) is a deactivating, ortho-, para-directing group. This means that while it makes the ring less reactive towards electrophilic attack compared to benzene, it directs incoming electrophiles to the positions ortho and para to the point of attachment.

Friedel-Crafts Acylation is a specific type of EAS where an acyl group is introduced onto the aromatic ring. wikipedia.orgorganic-chemistry.org This is typically carried out using an acyl chloride or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgbyjus.com The reaction proceeds through the formation of an acylium ion, which then acts as the electrophile. byjus.comyoutube.com The resulting ketone product is less reactive than the starting material, which prevents further acylation of the ring. organic-chemistry.org This reaction could be used to introduce a new keto group onto the benzoyl ring of this compound.

Reaction TypeReagent(s)Typical ProductReference
NitrationHNO₃, H₂SO₄Nitro-substituted derivative uomustansiriyah.edu.iqsavemyexams.com
HalogenationBr₂, FeBr₃Bromo-substituted derivative uomustansiriyah.edu.iqmasterorganicchemistry.com
SulfonationSO₃, H₂SO₄Sulfonic acid derivative uomustansiriyah.edu.iq
Friedel-Crafts AcylationAcyl chloride, AlCl₃Acyl-substituted derivative wikipedia.orgorganic-chemistry.orgbyjus.com

Cyclization Reactions Leading to Heterocyclic Derivatives (e.g., 1,3-Oxazol-5(4H)-ones)

N-acyl-alpha-amino acids, such as this compound, are important precursors for the synthesis of five-membered heterocyclic compounds, most notably 1,3-oxazol-5(4H)-ones, also known as saturated azlactones. revistadechimie.ro These cyclization reactions proceed via an intramolecular condensation and dehydration, typically facilitated by a cyclodehydrating agent.

The general transformation involves the activation of the carboxylic acid group, followed by a nucleophilic attack from the amide oxygen, leading to the formation of the oxazolone (B7731731) ring and the elimination of a water molecule. Various reagents have been developed to promote this cyclodehydration efficiently. For instance, reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) have been successfully used for the one-pot synthesis of oxazol-5(4H)-ones from N-acyl-α-amino acids in aqueous solvents. researchgate.net Another approach involves the use of the Vilsmeier reagent for the cyclodehydration of N-acyl-α-amino acids. researchgate.net

The resulting 2-phenyl-4-ethyl-1,3-oxazol-5(4H)-one is a versatile synthetic intermediate. revistadechimie.ronih.gov The structure of these oxazolones is similar to that of carboxylic acid anhydrides, making them susceptible to ring-opening reactions via nucleophilic attack. revistadechimie.ro

Table 1: Reagents for Cyclization of this compound

Starting Material Reagent Product

This table is interactive. You can sort and filter the data.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including this compound. libretexts.orgmasterorganicchemistry.com This reaction involves the substitution of the hydroxyl group of the carboxylic acid with a nucleophile. chemistrytalk.org The direct reaction with nucleophiles can be challenging; therefore, the carboxylic acid is often converted into a more reactive derivative, such as an acyl chloride or an acid anhydride, to facilitate the substitution. libretexts.orgpearson.com

The general mechanism for nucleophilic acyl substitution is a two-step process: addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond. masterorganicchemistry.combyjus.compressbooks.pub The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl chloride > acid anhydride > ester > amide. pressbooks.pub

A significant nucleophilic acyl substitution pathway for derivatives of this compound involves the use of the corresponding 1,3-oxazol-5(4H)-one. revistadechimie.ro These saturated azlactones can undergo Friedel-Crafts acylation with aromatic hydrocarbons in the presence of a Lewis acid like aluminum trichloride. revistadechimie.roresearchgate.netsemanticscholar.org In this reaction, the aromatic compound acts as a nucleophile, attacking the carbonyl carbon of the oxazolone ring. This results in the ring-opening of the oxazolone and the formation of an N-acyl-α-amino ketone. revistadechimie.rosemanticscholar.org This pathway demonstrates the utility of the cyclized derivative in forming new carbon-carbon bonds via a nucleophilic acyl substitution mechanism.

Table 2: Examples of Nucleophilic Acyl Substitution Reactions

Reactant Nucleophile Product Type
2-Benzamidobutanoyl chloride (activated derivative) Alcohol Ester
2-Benzamidobutanoyl chloride (activated derivative) Amine Amide

This table is interactive. You can sort and filter the data.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-benzamidobutanoic acid. Through the use of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons. For instance, the aromatic protons of the benzoyl group typically appear in the downfield region (δ 7.4-7.8 ppm). The amide proton (N-H) would also resonate downfield, often as a doublet due to coupling with the adjacent methine proton. The methine proton (α-proton) signal would likely be a multiplet, coupled to the amide proton and the adjacent methylene (B1212753) protons. The methylene protons of the ethyl group would show complex splitting patterns (diastereotopic protons), and the terminal methyl protons would appear as a triplet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. Key expected chemical shifts include the carbonyl carbons of the carboxylic acid and the amide group, which are typically found in the most downfield region of the spectrum (around 170-180 ppm). researchgate.net The aromatic carbons of the benzoyl group would resonate in the range of 127-135 ppm. The α-carbon, attached to the nitrogen and the carboxyl group, would appear around 50-60 ppm. The carbons of the ethyl group would be found in the upfield region of the spectrum. docbrown.info

Detailed ¹H and ¹³C NMR Data for the structurally similar compound, 2-benzamido-3-methylbutanoic acid, are presented below as a reference: chemicalbook.com

Assignment ¹H NMR Chemical Shift (ppm) in CDCl₃
A9
B7.807
C7.521
D7.450
E6.72
F4.810
G2.354
J¹1.051
1.025
Table 1: ¹H NMR data for 2-benzamido-3-methylbutanoic acid. chemicalbook.com
Assignment ¹³C NMR Chemical Shift (ppm) in CDCl₃
A175.783
B167.574
C133.784
D131.956
E128.663
F127.098
G57.778
H31.624
I19.083
J17.805
Table 2: ¹³C NMR data for 2-benzamido-3-methylbutanoic acid. chemicalbook.com

2D NMR Techniques: To further confirm the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment reveals proton-proton couplings, allowing for the establishment of connections between adjacent protons in the butanoic acid chain and within the benzoyl group. libretexts.orgoxinst.com

HSQC: This technique correlates directly bonded proton and carbon atoms, providing a definitive assignment of the protonated carbons in the molecule. columbia.edu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com For this compound, the IR spectrum would show characteristic absorption bands for the carboxylic acid and amide functional groups.

The carboxylic acid group exhibits a very broad O-H stretching vibration from approximately 2500 to 3300 cm⁻¹. libretexts.org The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band around 1710 cm⁻¹ for the hydrogen-bonded dimer. libretexts.org

The amide group shows a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. The amide C=O stretching vibration (Amide I band) is a strong absorption typically found between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) usually appears around 1515-1570 cm⁻¹.

Expected IR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
Carboxylic AcidC=O stretch~1710Strong
AmideN-H stretch~3300Medium
AmideC=O stretch (Amide I)~1650Strong
AmideN-H bend (Amide II)~1540Medium
Aromatic RingC=C stretch1450-1600Medium-Weak
Aromatic RingC-H bend690-900Strong
AlkylC-H stretch2850-2960Medium
Table 3: Predicted Infrared (IR) absorption frequencies for this compound based on typical functional group absorptions. libretexts.orgchemistrytalk.orgpg.edu.pl

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₁H₁₃NO₃), the molecular weight is 207.23 g/mol . In a high-resolution mass spectrum, the exact mass of the molecular ion would be observed, confirming the elemental formula.

Electron ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation. The fragmentation of this compound would likely proceed through several characteristic pathways for amides and carboxylic acids. libretexts.org

Expected Fragmentation Pathways:

Loss of the carboxyl group: Cleavage of the bond between the α-carbon and the carboxyl group would result in the loss of a COOH radical (45 Da).

Loss of the ethyl group: Cleavage of the bond between the α-carbon and the ethyl group would lead to the loss of a C₂H₅ radical (29 Da).

Formation of the benzoyl cation: A prominent peak at m/z 105 is expected, corresponding to the stable benzoyl cation (C₆H₅CO⁺), formed by cleavage of the amide bond. This ion can further fragment to the phenyl cation (C₆H₅⁺) at m/z 77.

McLafferty rearrangement: If applicable, this rearrangement could lead to specific neutral losses.

"Soft" ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), would produce a prominent protonated molecular ion [M+H]⁺ at m/z 208.24 or other adducts, with minimal fragmentation. uni-saarland.de

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. specac.com This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound and, crucially, for determining its enantiomeric excess. Since this compound is a chiral molecule, separating its enantiomers is essential for many applications.

Chiral HPLC: The separation of the enantiomers of this compound can be achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of N-acylated amino acids. irb.hrcsic.es The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. nih.gov The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), can improve peak shape and resolution for acidic analytes. nih.gov

The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Example of Chiral HPLC conditions for related N-benzoyl amino acids:

Chiral Stationary Phase Mobile Phase Detection Analyte Class
Chiralpak IA (amylose-based)n-hexane/chloroform/ethanolUVN-benzoylamino esters
Chiralcel OD-H (cellulose-based)n-hexane/2-propanolUVN-benzoyl amino acids
CHIROBIOTIC T (glycopeptide-based)Polar organic or polar ionicUV or MSN-derivatized amino acids
Table 4: Examples of chiral HPLC conditions used for the separation of N-benzoyl amino acid derivatives. irb.hrcsic.essigmaaldrich.com

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov This technique is particularly useful for studying the stereochemical features of chiral compounds.

For this compound, the CD spectrum is expected to show Cotton effects corresponding to the electronic transitions of its chromophores, namely the benzoyl group and the carboxylic acid group. The sign and magnitude of these Cotton effects are dependent on the absolute configuration of the chiral center and the conformation of the molecule in solution.

Studies on related N-thiobenzoyl-L-α-amino acids have shown that the sign of the n→π* transition of the thiobenzamide (B147508) chromophore is sensitive to the absolute configuration of the α-amino acid and the solvent environment. rsc.orgrsc.org Similarly, the CD spectrum of this compound would provide a unique fingerprint for each enantiomer, allowing for its stereochemical characterization. The electronic transitions of the benzoyl group, particularly the n→π* and π→π* transitions, would be the main contributors to the CD spectrum.

Computational and Theoretical Studies on 2 Benzamidobutanoic Acid Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Molecular Geometry, and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 2-Benzamidobutanoic acid. mdpi.comimperial.ac.uk DFT is a computational method used to investigate the electronic structure of many-body systems. imperial.ac.uk By solving the Kohn-Sham equations, DFT can accurately model molecular orbital interactions and predict a variety of chemical properties. mdpi.comabinit.org

For this compound, DFT calculations can be employed to determine its most stable three-dimensional structure (molecular geometry) by finding the minimum energy conformation. This involves optimizing bond lengths, bond angles, and dihedral angles. The results of these calculations can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov

Furthermore, DFT provides crucial information about the electronic properties of the molecule. Key parameters derived from DFT analysis include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEPS): A MEPS map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com This is vital for predicting sites of interaction for hydrogen bonding and other non-covalent interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule, hybridization, and the nature of chemical bonds. biointerfaceresearch.com

These calculations are essential for predicting the reactivity, stability, and intermolecular interaction sites of this compound. biointerfaceresearch.com

Table 1: Illustrative DFT-Calculated Parameters for a Molecule like this compound

ParameterDescriptionTypical Calculated Value
Total EnergyThe total electronic energy of the optimized geometry.Varies (e.g., in Hartrees)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.e.g., -6.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.e.g., -1.2 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO.e.g., 5.3 eV
Dipole MomentA measure of the molecule's overall polarity.e.g., 2.5 Debye

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. unimi.it MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions in different environments, such as in a solvent. unimi.itmpg.de

For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses several rotatable bonds, leading to a large number of possible conformations. MD simulations can map the potential energy surface and identify low-energy, populated conformational states. This is crucial for understanding which shapes the molecule is likely to adopt in solution.

Solvation effects are also effectively studied using MD. By simulating this compound in a box of explicit solvent molecules (e.g., water), one can analyze:

Solvent Shell Structure: How solvent molecules arrange themselves around the solute molecule.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the carboxylic acid and amide groups of the solute and the surrounding solvent molecules.

Root Mean Square Deviation (RMSD): This parameter is tracked over time to assess the stability of the molecule's conformation. A stable RMSD suggests the molecule has reached an equilibrium state in the simulation. nih.gov

These simulations are computationally intensive but offer a realistic picture of the molecule's behavior in a condensed phase, which is essential for understanding its properties in biological or chemical systems. researchgate.net

Table 2: Typical Parameters and Outputs of an MD Simulation for a Small Molecule

Parameter/OutputDescriptionExample
Force FieldA set of parameters describing the potential energy of the system.GROMOS, AMBER, CHARMM
Solvent ModelThe model used to represent solvent molecules.TIP3P, SPC/E (for water)
Simulation TimeThe duration of the simulated trajectory.100 nanoseconds (ns)
Temperature & PressureControlled conditions of the simulation.300 K, 1 bar
RMSD PlotA plot of Root Mean Square Deviation vs. time to assess stability.Stable fluctuation around 0.2 nm
Radial Distribution FunctionDescribes the probability of finding a solvent molecule at a certain distance.Peak at ~2.8 Å for water around a carboxyl group

Mechanistic Investigations of Organic Reactions Involving this compound or its Derivatives

Computational chemistry is a powerful tool for elucidating the mechanisms of organic reactions. dalalinstitute.com For a molecule like this compound, which contains amide and carboxylic acid functional groups, potential reactions include hydrolysis, esterification, or amide bond formation. Theoretical methods can be used to map the entire reaction pathway from reactants to products.

A key aspect of this is Transition State Analysis . A transition state is the highest energy point on the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. wikipedia.org Using quantum chemical methods, the geometry and energy of the transition state can be calculated. This allows for the determination of the activation energy (Ea) or, more accurately, the Gibbs free energy of activation (ΔG‡), which is directly related to the reaction rate. wikipedia.org

For instance, in the hydrolysis of the amide bond in this compound, computational models can distinguish between different possible mechanisms (e.g., acid-catalyzed vs. base-catalyzed) by comparing the activation energies of the respective pathways. The pathway with the lower activation energy is predicted to be the more favorable one.

Furthermore, Kinetic Isotope Effects (KIEs) can be computationally predicted. The KIE is the change in reaction rate upon substitution of an atom in the reactant with one of its heavier isotopes. By calculating the vibrational frequencies of the reactants and the transition state, both with and without isotopic substitution, the KIE can be predicted. Comparing the calculated KIE with experimental values provides strong evidence for a proposed transition state structure and reaction mechanism.

In Silico Studies of Molecular Recognition and Binding Modes

In silico methods are widely used in drug discovery to predict how a molecule (a ligand) might bind to a biological target, such as a protein or enzyme. plos.org Derivatives of this compound could potentially act as inhibitors for various enzymes, and computational studies can guide the design of such inhibitors.

Molecular Docking is a primary technique used for this purpose. mdpi.com It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves:

Obtaining the 3D structure of the target protein (often from the Protein Data Bank).

Placing the ligand (e.g., a derivative of this compound) into the active site of the protein.

Using a scoring function to evaluate different binding poses and estimate the binding affinity, often expressed as a free energy of binding (ΔG). mdpi.com

The results of docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net For example, a docking study might show the carboxylate group of a this compound derivative forming a salt bridge with a positively charged amino acid residue (like Arginine or Lysine) in the active site.

Following docking, MD simulations of the ligand-receptor complex can be performed to assess the stability of the predicted binding mode and to account for the flexibility of both the ligand and the protein. frontiersin.org These simulations provide a more dynamic and accurate picture of the binding event. nih.gov

Table 3: Example Output from a Molecular Docking Study

LigandTarget ProteinBinding Affinity (ΔG, kcal/mol)Key Interacting ResiduesTypes of Interaction
Derivative AEnzyme X-8.4Arg120, Tyr250, Phe300H-bond, Salt Bridge, Pi-Pi Stacking
Derivative BEnzyme X-7.2Arg120, Met301H-bond, Hydrophobic
Derivative CEnzyme X-6.5Tyr250H-bond

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. archivepp.com

For a series of this compound derivatives, a QSAR study would involve the following steps:

Synthesize and Test: A set of derivatives with varied substituents is synthesized, and their biological activity (e.g., IC₅₀ value against an enzyme) is measured experimentally. analis.com.my

Calculate Molecular Descriptors: For each molecule in the series, a wide range of numerical descriptors are calculated using software. These descriptors quantify various aspects of the molecule's structure, such as:

Electronic Descriptors: Dipole moment, partial charges.

Steric Descriptors: Molecular volume, surface area, molar refractivity. nih.gov

Hydrophobic Descriptors: LogP (partition coefficient), which describes hydrophobicity. nih.gov

Topological Descriptors: Indices that describe molecular connectivity.

Develop a Model: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to find a mathematical equation that relates a subset of the descriptors to the observed biological activity. analis.com.my

Validate the Model: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation. researchgate.net

A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing, which saves time and resources. nih.gov

Predictive Modeling for Synthetic Route Design and Optimization

A frontier in computational chemistry is the use of predictive modeling to assist in the design and optimization of synthetic routes, a field often referred to as Computer-Aided Synthesis Design (CASD). Instead of relying solely on a chemist's intuition, algorithms can be used to propose viable synthetic pathways for a target molecule like this compound or its derivatives.

These predictive models typically leverage large databases of known chemical reactions. They work via a process called retrosynthesis, where the target molecule is broken down into simpler, commercially available precursors through a series of reverse reactions.

The role of predictive modeling in this process includes:

Reaction Prediction: For a given set of reactants and conditions, machine learning models can predict the likely products and their yields.

Feasibility Scoring: Proposed reaction steps can be scored based on predicted yields, compatibility of functional groups, and the cost or availability of starting materials.

Condition Optimization: Computational models can help suggest optimal reaction conditions (e.g., solvent, temperature, catalyst) by learning from vast datasets of experimental results.

While still an emerging field, these tools have the potential to accelerate the discovery and development of new synthetic methodologies for complex molecules, including novel derivatives of this compound.

Applications and Advanced Roles in Organic Synthesis and Chemical Biology

2-Benzamidobutanoic Acid as a Chiral Building Block in Complex Molecule Synthesis

The enantiomers of 2-aminobutanoic acid, from which this compound is derived, are important chiral building blocks in the synthesis of pharmaceutically active compounds. The benzoyl group in this compound serves as a protective group for the amine, allowing for selective reactions at other parts of the molecule while preserving the stereochemical integrity of the chiral center.

A prominent example of the utility of the 2-aminobutanoic acid backbone is in the synthesis of the antiepileptic drug Levetiracetam, which is the (S)-enantiomer of α-ethyl-2-oxo-pyrrolidine acetamide. ontosight.ai Several synthetic routes to Levetiracetam start from (S)-2-aminobutyric acid. ontosight.aiajol.infonih.govscielo.org.mxnih.gov

A key industrial challenge is the efficient production of the enantiomerically pure (S)-2-aminobutyric acid. One established method involves the enzymatic resolution of racemic N-acyl amino acids. google.comnih.gov Specifically, racemic N-benzoyl-2-aminobutyric acid can be subjected to selective hydrolysis using an L-specific acylase enzyme. google.com The enzyme, for instance from Aspergillus melleus or Thermococcus litoralis, selectively hydrolyzes the N-benzoyl group from the (S)-enantiomer, yielding (S)-2-aminobutyric acid, while leaving the (R)-N-benzoyl-2-aminobutyric acid unreacted. google.comvulcanchem.com

The synthesis of Levetiracetam from (S)-2-aminobutyric acid typically proceeds by converting the acid to the corresponding amide, (S)-2-aminobutyramide, which is then condensed with 4-chlorobutyryl chloride followed by cyclization to form the pyrrolidinone ring of the final product. ontosight.ainih.govnih.gov

Table 1: Enzymatic Resolution of Racemic N-Benzoyl-2-Aminobutyric Acid

Starting Material Enzyme Selectivity Products Application of Product
Racemic N-Benzoyl-2-aminobutyric acid L-Acylase (e.g., from Aspergillus melleus) google.com Hydrolyzes (S)-enantiomer (S)-2-Aminobutyric acid and (R)-N-Benzoyl-2-aminobutyric acid google.com Synthesis of Levetiracetam ontosight.aiscielo.org.mx

The structure of this compound offers multiple points for chemical modification, making it a useful precursor for generating diverse molecular scaffolds and libraries of analogues for drug discovery and chemical biology. The carboxylic acid group can be converted into a wide range of functional groups, such as esters, amides, or alcohols, while the benzoyl group can be modified or replaced to explore structure-activity relationships. For example, derivatives of N-benzoyl amino acids have been synthesized to create a series of analogues for biological evaluation, such as potential antifungal agents. scielo.org.mx The synthesis of various N-benzoyl amino esters and acids derived from different amino acids allows for the systematic exploration of how changes in the amino acid side chain and the ester group affect biological activity. scielo.org.mx

Components in Asymmetric Catalysis (e.g., as Chiral Ligands or Co-catalysts)

Chiral amino acids and their derivatives are foundational to the field of asymmetric catalysis, often serving as the source of chirality for ligands that coordinate with metal catalysts. nih.govru.nldiva-portal.orgrsc.orgbeilstein-journals.org The design of these ligands is crucial, as their steric and electronic properties can profoundly influence the stereochemical outcome of a reaction. nih.gov

While direct applications of this compound itself as a ligand in mainstream asymmetric catalysis are not extensively documented, its structure is analogous to other N-acyl amino acids that have been explored in this context. N-protected amino acids can form complexes with metal ions like Zn(II), where coordination typically occurs through the carboxylate group. ajol.info Such interactions are fundamental to the function of chiral ligands in metal-catalyzed reactions. The benzoyl group, by providing steric bulk and potential for electronic interactions, could influence the chiral environment around a metal center.

The development of modular P,N-ligands, which have shown great success in various metal-catalyzed reactions, often incorporates a chiral backbone derived from amino acids. nih.gov For instance, chiral pyridyl oxazoline (B21484) ligands can be synthesized from amino acid esters. diva-portal.org The structural framework of this compound could potentially be integrated into such ligand designs, offering a different steric and electronic profile compared to more common amino acid-derived backbones.

Design and Synthesis of Mechanistic Probes and Molecular Tools

Chemical probes are essential tools for dissecting complex biological processes. nih.govunc.eduicr.ac.uk Amino acids and their derivatives are frequently used as scaffolds for the design of such probes due to their biocompatibility and versatile chemistry.

The benzoyl moiety within this compound is of particular interest in this regard. The benzophenone (B1666685) group, which is structurally related to the benzoyl group, is a well-known photoactivatable functional group used in chemical biology to study molecular interactions. nih.gov For instance, the unnatural amino acid p-benzoyl-L-phenylalanine (pBpa) can be incorporated into proteins. nih.gov Upon exposure to UV light, the benzophenone group forms a reactive triplet state that can form a covalent bond with nearby molecules, effectively "capturing" transient protein-protein interactions. nih.gov It has been shown that incorporating electron-withdrawing groups onto the benzophenone ring can increase the efficiency of this photocrosslinking. nih.gov

This principle suggests that this compound could serve as a valuable scaffold for creating new photo-crosslinking probes. By modifying the benzoyl ring with appropriate functional groups, it may be possible to tune its photochemical properties for specific applications in mapping protein interactions or identifying the binding partners of small molecules. Furthermore, the compound can be used as a molecular probe to study enzyme active sites and inhibition mechanisms. nih.gov

Development of Prodrugs and Conjugates

The prodrug approach is a widely used strategy in medicinal chemistry to overcome undesirable properties of drug candidates, such as poor solubility, low permeability, or rapid metabolism. researchgate.netjiwaji.edumdpi.com This involves chemically modifying the active drug into an inactive form that, once administered, is converted back to the parent drug in vivo. researchgate.net

Amino acids are frequently used as promoieties in prodrug design. ijper.org They can be attached to a drug, often via an ester or amide linkage, to enhance its properties. For example, attaching an amino acid can increase water solubility or target specific amino acid transporters in the body, thereby improving oral absorption. mdpi.com A notable success of this strategy is valacyclovir, the L-valine ester prodrug of acyclovir, which exhibits significantly improved oral bioavailability due to its transport by the peptide transporter PEPT1. mdpi.comnih.gov

Table 2: Amino Acid-Based Prodrug Strategies

Parent Drug Issue Prodrug Strategy Example Promoieties Desired Outcome
Poor water solubility Attach hydrophilic amino acid Glycine (B1666218), Serine Increased aqueous solubility jiwaji.edu
Poor membrane permeability Attach amino acid to target transporters L-Valine (for PEPT1) mdpi.com Enhanced oral absorption
Rapid metabolism Mask metabolic "soft spot" N-acyl derivatives Decreased presystemic metabolism jiwaji.edu
Site-selective delivery Conjugate to a targeting amino acid Aspartic acid, Glutamic acid Targeted delivery to specific tissues or cells

Investigations into Biochemical Interactions (e.g., Protein Binding, Enzyme Kinetics, Molecular Recognition)

N-acyl amino acids, the class of molecules to which this compound belongs, are recognized as a diverse family of bioactive lipids involved in various physiological processes. nih.govnih.gov Understanding their interactions with biological macromolecules like proteins and enzymes is crucial for elucidating their functions and for designing new therapeutic agents.

Enzyme Kinetics: The study of enzyme kinetics provides insights into the catalytic mechanism of an enzyme and how its activity is modulated. wikipedia.orglsuhsc.eduteachmephysiology.comlibretexts.org N-benzoyl amino acids have been used as substrates to study the kinetics and specificity of enzymes. ontosight.ai For instance, N-benzoyl-L-lysine can be used to probe the activity of proteolytic enzymes. ontosight.ai In a study comparing N-benzoyl amino acids with their N-(phenylsulfonyl) amino acid isosteres as inhibitors of the enzyme aldose reductase, it was found that while their kinetic mechanisms were similar, there were significant differences in their structure-inhibition relationships. nih.gov This suggests that the nature of the N-acyl group (benzoyl vs. phenylsulfonyl) affects the preferred conformation of the inhibitor in the enzyme's active site. nih.gov Acylase I is an enzyme known to catalyze the hydrolysis of N-acyl amino acids, and its kinetics have been studied extensively, particularly for industrial applications in resolving racemic mixtures. unc.edunih.gov

Protein Binding: The binding of a molecule to plasma proteins, such as human serum albumin (HSA), is a critical pharmacokinetic parameter that affects its distribution, metabolism, and efficacy. nih.govwikipedia.orgsigmaaldrich.comsygnaturediscovery.commdpi.com Only the unbound fraction of a drug is generally considered to be pharmacologically active. wikipedia.orgsigmaaldrich.com The binding of N-protected amino acids to metal ions like Zn(II) has been studied to understand their coordination chemistry, which is relevant for their interaction with metalloenzymes. ajol.info It was found that for N-benzoyl amino acids, coordination with Zn(II) occurs through the carboxylate group in a bidentate manner. ajol.info

Molecular Recognition: Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions. N-acyl amino acids are signaling molecules that are recognized by specific receptors and enzymes. For example, the metabolism of endogenous N-acyl amino acids is regulated by enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Peptidase M20 Domain Containing 1 (PM20D1). nih.gov These enzymes exhibit specificity for both the fatty acid and the amino acid components of the molecule. nih.gov While FAAH shows a preference for N-acyl glycines and serines, the broader substrate scope of enzymes like PM20D1 suggests that a wide variety of N-acyl amino acids, potentially including this compound, are part of this signaling network. nih.gov The benzoyl group, as an aromatic moiety, can participate in π-stacking and hydrophobic interactions within protein binding pockets, contributing to the specificity of molecular recognition. ontosight.ai

Role in Chemical Biology Research for Target Identification

The identification of molecular targets for bioactive small molecules is a critical step in both drug discovery and in understanding fundamental biological processes. nih.gov Chemical biology provides a powerful toolkit for this purpose, employing specially designed small molecule probes to interact with and identify their protein binding partners within a complex biological system. chemicalprobes.orgfrontiersin.org While direct research on this compound in target identification is not extensively documented in publicly available literature, its structure contains key features—a benzamide (B126) group and a carboxylic acid moiety—that are amenable to modification for the development of chemical probes. vulcanchem.com These probes are instrumental in techniques such as affinity-based protein profiling and photoaffinity labeling. nih.govnih.gov

The general principle of these methods involves chemically modifying a molecule of interest, such as this compound, to incorporate a reporter tag (like biotin (B1667282) or a fluorescent dye) and often a reactive group for covalent capture of the target protein. frontiersin.org The reporter tag allows for the detection and isolation of the probe-protein complex, while the reactive group ensures a stable linkage that can withstand subsequent biochemical analysis.

One of the primary techniques for target identification is photoaffinity labeling. nih.gov In this approach, a photo-reactive group, such as a diazirine or a benzophenone, is incorporated into the chemical structure of the probe. nih.govevotec.com Upon irradiation with UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, including the binding pocket of a target protein. mdpi.comresearchgate.net This method allows for precise temporal control over the covalent labeling event.

Another powerful strategy is affinity-based protein profiling (ABPP). nih.gov ABPP utilizes probes that can covalently bind to the active sites of specific enzyme families. While often used with mechanism-based inhibitors, the principles can be adapted for other binding modalities. researchgate.net Competitive ABPP involves competition between a library of potential inhibitors and a broad-spectrum probe to identify compounds that interact with a specific target. nih.gov

The workflow for target identification using a hypothetical this compound-based probe would typically involve the synthesis of a derivative containing a photo-reactive moiety and a "clickable" handle, such as an alkyne or azide. nih.govnih.gov This probe would then be incubated with cells or a cell lysate. After allowing the probe to bind to its target, UV irradiation would initiate covalent cross-linking. The "clickable" handle is then used in a bioorthogonal reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a reporter tag like biotin. nih.gov The biotinylated protein-probe complexes can then be enriched using streptavidin-coated beads, separated by gel electrophoresis, and the target protein identified by mass spectrometry.

While specific research detailing the application of this compound in this context is limited, the established methodologies in chemical biology provide a clear framework for how it could be employed for target identification. The data table below illustrates the type of findings that would be generated from such an experiment.

Interactive Data Table: Hypothetical Target Proteins of a this compound-Based Probe

The following table represents a hypothetical outcome of a chemical proteomics experiment designed to identify the cellular targets of a photoaffinity probe derived from this compound.

Protein IDProtein NameFunctionFold Enrichment (Probe vs. Control)Validation Method
P08684Carbonic Anhydrase 2Zinc metalloenzyme involved in pH regulation8.5Western Blot, In-vitro activity assay
Q9Y6K9Histone Deacetylase 6Enzyme that deacetylates histones and other proteins6.2Competitive Binding Assay
P54254L-lactate dehydrogenase A chainEnzyme in the glycolytic pathway4.8Cellular Thermal Shift Assay (CETSA)
Q09472ProhibitinScaffolding protein with roles in cell proliferation and mitochondrial function3.1Immunoprecipitation

Future Research Directions and Emerging Methodologies

Exploration of Novel Biocatalytic and Chemoenzymatic Synthetic Routes

The chemical synthesis of N-acyl amino acids, including 2-benzamidobutanoic acid, has traditionally relied on methods like the Schotten-Baumann reaction, which often involve harsh chemicals and generate significant waste. uni-duesseldorf.de A prominent future direction is the adoption of greener, more sustainable synthetic pathways, with biocatalysis and chemoenzymatic synthesis at the forefront.

Biocatalytic Synthesis:

Enzymes, as natural catalysts, offer remarkable specificity and operate under mild conditions, making them ideal for green chemistry applications. d-nb.info

Aminoacylases: These enzymes are promising for the synthesis of N-acyl-L-amino acids. uni-duesseldorf.de They present an alternative to traditional methods, enabling synthesis from free fatty acids and amino acids, thereby avoiding the use of hazardous acyl chlorides and reducing waste products like sodium chloride. uni-duesseldorf.de

Lipases and Other Hydrolases: While well-known for their role in hydrolysis, many hydrolases can be employed for synthesis under specific conditions. nih.gov ATP-independent enzymes, such as lipases, can activate carboxylic acids through an acyl-enzyme intermediate, facilitating the formation of the amide bond. nih.gov

Engineered Enzymes: Advances in protein engineering are expanding the substrate scope of existing enzymes. rug.nl This allows for the use of unnatural substrates to create novel derivatives of this compound with tailored properties.

Chemoenzymatic Synthesis:

This approach combines the best of both worlds: the efficiency and selectivity of enzymes with the versatility of traditional organic chemistry. rug.nlmdpi.com

Multi-step Routes: Chemoenzymatic strategies can be designed to create complex molecules in a more streamlined and sustainable manner. mit.edu For instance, an enzymatic step could be used to create a chiral intermediate with high enantiomeric excess, which is then further modified using conventional chemical reactions.

Telescoped Reactions: By combining chemical and enzymatic steps in a single pot, it is possible to reduce the number of purification steps, saving time, solvents, and energy.

The table below summarizes some of the key enzymes and their potential roles in the synthesis of this compound and its analogs.

Enzyme ClassSynthetic ApplicationAdvantages
Aminoacylases Direct acylation of 2-aminobutanoic acidAvoids hazardous reagents, high stereoselectivity. uni-duesseldorf.de
Lipases Amide bond formationBroad substrate scope, can be used in organic solvents. nih.gov
Proteases Peptide bond formation (can be adapted for N-acylation)High specificity, mild reaction conditions.
Acyl-CoA Synthetases Activation of butanoic acid for subsequent amidationMimics natural metabolic pathways.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid and efficient analysis of vast datasets. vapourtec.comresearchgate.net

Compound Design: AI algorithms can be trained to design novel derivatives of this compound with desired properties. mdpi.comnih.gov By learning from existing structure-activity relationship (SAR) data, these models can predict the biological activity or material properties of virtual compounds, prioritizing the most promising candidates for synthesis. nih.gov

Reaction Prediction and Optimization: ML models can predict the outcomes of chemical reactions, including yield and potential byproducts. vapourtec.com This predictive capability can significantly reduce the amount of trial-and-error experimentation required to optimize the synthesis of this compound and its derivatives. vapourtec.com Bayesian optimization and other algorithms can systematically explore the reaction space to identify optimal conditions that might be missed by traditional methods. vapourtec.com

Retrosynthesis: AI-powered tools can propose novel synthetic routes for target molecules, including those incorporating this compound. rsc.org These tools can analyze vast reaction databases to identify the most efficient and cost-effective pathways.

Mechanism Prediction: Emerging deep learning models are being developed to predict reaction mechanisms, providing a deeper understanding of the underlying chemical transformations. arxiv.org

The integration of AI and ML is expected to accelerate the discovery of new applications for this compound and streamline the development of its derivatives.

High-Throughput Screening Methodologies for Derivative Libraries

High-throughput screening (HTS) is a powerful technique for rapidly evaluating the biological activity of large numbers of compounds. evotec.com By creating libraries of this compound derivatives with diverse substituents, researchers can efficiently screen for hits against a wide range of biological targets.

Library Design: The diversity of the screening library is crucial for success. thermofisher.com Computational tools can be used to design libraries that cover a broad chemical space, increasing the probability of finding active compounds.

Assay Miniaturization: HTS relies on miniaturized assays to reduce the consumption of reagents and allow for the testing of thousands of compounds in a short period. evotec.com

Quantitative HTS (qHTS): This advanced form of HTS provides concentration-response curves for each compound, offering more detailed information about their potency and efficacy. researchgate.net

Phenotypic Screening: In addition to target-based screening, phenotypic screening of this compound derivative libraries against whole cells or organisms can identify compounds with novel mechanisms of action. nih.gov

The combination of combinatorial chemistry to generate derivative libraries and HTS for their evaluation is a powerful engine for drug discovery and the identification of new agrochemicals.

Advanced Mechanistic Investigations using Real-Time Spectroscopic Techniques

A detailed understanding of reaction mechanisms is essential for optimizing synthetic processes and controlling product outcomes. Real-time spectroscopic techniques allow chemists to monitor reactions as they occur, providing invaluable insights into the transient intermediates and transition states involved.

In-situ NMR and IR Spectroscopy: These techniques can be used to track the concentrations of reactants, intermediates, and products over time, providing kinetic data and helping to elucidate reaction pathways.

Raman Spectroscopy: This technique is particularly useful for studying reactions in aqueous media and for identifying changes in chemical bonding during a reaction.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize reactive intermediates in the gas phase.

By applying these advanced analytical methods to the synthesis and reactions of this compound, researchers can gain a more fundamental understanding of its chemical behavior, leading to improved synthetic protocols and the discovery of new transformations.

Design of Smart Materials Incorporating Benzamidobutanoic Acid Scaffolds

Smart materials are materials that respond to external stimuli, such as changes in temperature, pH, light, or magnetic fields. nih.govoaepublish.com The incorporation of this compound and its derivatives into polymers and other materials can impart them with novel functionalities.

Stimuli-Responsive Polymers: The amide and carboxylic acid groups of this compound can participate in hydrogen bonding and respond to changes in pH. By incorporating this monomer into polymer chains, it may be possible to create hydrogels and other materials that exhibit swelling or shrinking behavior in response to environmental cues. nih.gov

Biocompatible Materials: As a derivative of a natural amino acid, this compound could be used to develop biocompatible and biodegradable polymers for applications in drug delivery and tissue engineering. mdpi.com

Functional Coatings: The benzoyl group offers a site for further functionalization, allowing for the attachment of other molecules to create surfaces with specific properties, such as antimicrobial or anti-fouling coatings.

The development of smart materials based on this compound is a promising area of research with the potential to lead to a wide range of advanced applications.

Q & A

Q. How to address reproducibility issues in synthetic yields of this compound across labs?

  • Methodology : Standardize reaction parameters (solvent purity, stirring rate, temperature control). Share detailed protocols via platforms like protocols.io . Conduct round-robin testing with independent labs to identify critical variables (e.g., moisture sensitivity). Publish negative results to highlight avoidable pitfalls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.